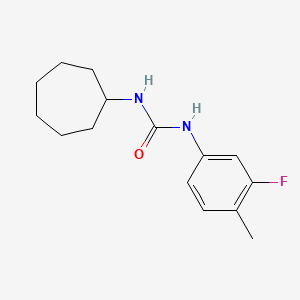
N-(2-phenylethyl)-5-propyl-3-thiophenecarboxamide
Descripción general
Descripción
N-(2-phenylethyl)-5-propyl-3-thiophenecarboxamide, also known as PTPCA, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of thiophene carboxamides, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Anti-inflammatory and Immunomodulatory Effects
Thionamide derivatives, similar in structure to N-(2-phenylethyl)-5-propyl-3-thiophenecarboxamide, have demonstrated significant anti-inflammatory and immunosuppressive properties. These compounds inhibit the synthesis of proinflammatory cytokines such as tumor necrosis factor (TNF)α and interferon (IFN)γ. Their mechanism involves the inhibition of the nuclear factor (NF)-κB pathway, a key regulator of immune and inflammatory responses, through modulation of its signaling components like Rac1 and inhibitor of κB kinase α (Humar et al., 2008).
Catalytic Applications
Chiral (η6-p-cymene)ruthenium(II) complexes, incorporating ligands structurally related to this compound, have been synthesized for asymmetric transfer hydrogenation of ketones. These complexes highlight the potential utility of thiophene derivatives in catalysis, enabling efficient and selective chemical transformations (Sheeba et al., 2014).
Material Science and Polymer Applications
Thiophene-derived compounds are integral to the development of advanced materials, such as polyamides with unique mechanical and chemical properties. These materials have applications in high-performance fibers, coatings, and engineering plastics, demonstrating the versatility of thiophene derivatives in material science and engineering (Ubale et al., 2001).
Antimicrobial and Anticancer Activities
Compounds structurally related to this compound have shown promising antimicrobial and anticancer activities. Their potential to inhibit the growth of various microorganisms, including drug-resistant strains, and to exhibit cytotoxicity against different cancer cell lines underscores the therapeutic applications of thiophene derivatives in medicine (Tang et al., 2012).
Electronic and Photonic Applications
The unique electronic properties of thiophene-based compounds make them suitable for applications in organic electronics and photonics, such as in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Their ability to serve as semiconducting materials in OFETs demonstrates the potential of thiophene derivatives in the development of advanced electronic devices (Mushrush et al., 2003).
Propiedades
IUPAC Name |
N-(2-phenylethyl)-5-propylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-2-6-15-11-14(12-19-15)16(18)17-10-9-13-7-4-3-5-8-13/h3-5,7-8,11-12H,2,6,9-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNFGRPEARRDCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4632324.png)
![methyl 3-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B4632329.png)
![2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4632332.png)
![2-(2-ethoxyphenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-oxadiazole](/img/structure/B4632335.png)

![2,2',2'',2'''-[(3,6-difluorobenzene-1,2,4,5-tetrayl)tetrakis(thio)]tetraethanol](/img/structure/B4632341.png)
![N-(4-pyridinylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4632347.png)
![N-[2-(3-nitrophenyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B4632353.png)

![isopropyl 4-(4-tert-butylphenyl)-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4632373.png)



![1-({1-[(3-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4632410.png)